[1,1'-Biphenyl]-4-carboxamide, 4'-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is a compound belonging to the biphenyl family, characterized by the presence of a carboxamide group at the 4-position and a heptyl group at the 4’-position. This compound is known for its applications in various fields, including materials science and optoelectronics, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of the biphenyl compound with an amine under appropriate conditions.
Attachment of Heptyl Group: The heptyl group can be attached via a Friedel-Crafts alkylation reaction, where the biphenyl compound reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the heptyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of heptyl alcohols or heptyl carboxylic acids.
Reduction: Formation of biphenyl amines.
Substitution: Introduction of various functional groups on the biphenyl core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and binding affinities due to its ability to interact with various biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used in the production of liquid crystals for display technologies and as a component in the formulation of advanced materials for electronic devices .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-: Similar structure but with a carbonitrile group instead of a carboxamide group.
4’-Heptyl-4-biphenylcarbonitrile: Another compound with a heptyl group but different functional groups on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- lies in its combination of a carboxamide group and a heptyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
67599-21-7 |
---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-(4-heptylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H2,21,22) |
InChI-Schlüssel |
OTQJIVXAIVXUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.